Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-
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Overview
Description
Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-: is an organic compound that belongs to the class of amines. This compound is characterized by the presence of an ethanamine backbone substituted with a dimethyl group and a boron-containing dioxaborinane ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]- typically involves the reaction of N,N-dimethylethanamine with a boronic acid derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the dioxaborinane ring. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production with minimal waste. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines.
Scientific Research Applications
Chemistry: In chemistry, Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]- is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe or reagent to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.
Medicine: In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]- is used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]- involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. The boron-containing dioxaborinane ring plays a crucial role in its binding affinity and specificity. Detailed studies on its mechanism of action can reveal its potential as a therapeutic agent or a biochemical tool.
Comparison with Similar Compounds
Ethanamine, N,N-dimethyl-: A simpler analog without the boron-containing ring.
Ethanamine, 2,2-dimethoxy-N-methyl-: Another derivative with different substituents.
Bis(2-(Dimethylamino)ethyl) ether: A related compound with an ether linkage.
Uniqueness: Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]- is unique due to the presence of the dioxaborinane ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
7024-33-1 |
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Molecular Formula |
C8H18BNO3 |
Molecular Weight |
187.05 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]ethanamine |
InChI |
InChI=1S/C8H18BNO3/c1-8-4-6-11-9(13-8)12-7-5-10(2)3/h8H,4-7H2,1-3H3 |
InChI Key |
NYGGAFJPZFOXAN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCC(O1)C)OCCN(C)C |
Origin of Product |
United States |
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